Kinase Inhibition Advantage of 2-Morpholinobenzothiazole Core vs. Alternative C-2 Substituents (PI3Kβ Assay)
In a defined benzothiazole series evaluated against PI3Kβ at 1 μM, the 2-morpholino-substituted analog (compound 1) achieved 52.1% inhibition, outperforming the 2-pyrrolidino (compound 3, 11.7%) and 2-piperidino (compound 4, 17.6%) variants by approximately 3- to 4.5-fold [1]. Compound 941958-97-0 retains the identical 2-morpholinobenzothiazole core pharmacophore that was identified as essential for potent PI3Kβ engagement via docking-validated hydrogen bonding with VAL848 in the ATP-binding hinge region [1].
| Evidence Dimension | PI3Kβ kinase inhibition rate at 1 μM |
|---|---|
| Target Compound Data | 52.1% inhibition (2-morpholino analog compound 1; core pharmacophore shared with 941958-97-0) |
| Comparator Or Baseline | 11.7% (2-pyrrolidino, compound 3); 17.6% (2-piperidino, compound 4); 88.3% (optimized compound 11 with extended urea terminus) |
| Quantified Difference | 3.0- to 4.5-fold higher inhibition vs. alternative C-2 amines; morpholine identified as preferred R1 fragment after round-one SAR screening |
| Conditions | ADP-Glo Lipid Kinase Assay, PI3Kβ, 1 μM compound concentration, in vitro |
Why This Matters
The morpholine oxygen interaction with VAL848 is a crystallographically validated binding determinant, making the 2-morpholino motif a non-negotiable pharmacophore for PI3Kβ target engagement; procurement of a non-morpholino analog would forfeit this validated interaction.
- [1] Cao S, Cao R, Liu X, Luo X, Zhong W. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules. 2016;21(7):876. Results Section 2.2, Table 1. View Source
